Thiobarbital

Descripción general

Descripción

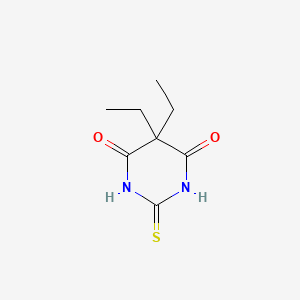

Tiobarbital es un derivado de barbitúrico conocido por sus propiedades sedantes y anestésicas. Es el análogo tiobarbitúrico del barbital, y su estructura química incluye un átomo de azufre que reemplaza uno de los átomos de oxígeno que se encuentran en el barbital. Esta modificación confiere propiedades únicas al tiobarbital, convirtiéndolo en un compuesto valioso en diversas aplicaciones científicas y médicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El tiobarbital se puede sintetizar a través de múltiples rutas. Un método común implica la reacción del barbital con pentóxido de fósforo. Esta reacción reemplaza el átomo de oxígeno en el barbital con un átomo de azufre, lo que resulta en la formación de tiobarbital .

Otra ruta sintética implica el uso de acetato de manganeso (III) para mediar la formación de un enlace carbono-carbono entre un alqueno terminal y malonato. Este método permite la síntesis de diversos derivados de tiobarbitúrico en condiciones suaves .

Métodos de producción industrial

La producción industrial de tiobarbital generalmente sigue la ruta del pentóxido de fósforo debido a su eficiencia y escalabilidad. Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Thiopental is susceptible to hydrolysis under acidic and alkaline conditions, forming degradation products:

Forced degradation studies confirm that acidic conditions remove the sulfur atom from the thiobarbiturate ring, while alkaline hydrolysis promotes disulfide bond formation .

Oxidation Reactions

Thiopental reacts with oxidizing agents, leading to sulfoxide or sulfone formation:

| Oxidizing Agent | Concentration | Time/Temp | Products | Reference |

|---|---|---|---|---|

| Hydrogen peroxide | 3% w/v H₂O₂ | 30 min at 80°C | Thiopental sulfoxide |

Oxidation occurs at the sulfur atom in the thiobarbiturate ring, altering its pharmacological activity .

Metabolic Pathways

Thiopental undergoes hepatic metabolism via three primary pathways:

-

Desulfuration :

-

Hydroxylation :

-

Oxidation :

Approximately 99.7% of thiopental is metabolized, with only 0.3% excreted unchanged in urine .

Photodegradation

Exposure to light induces degradation:

| Condition | Duration | Degradation | Reference |

|---|---|---|---|

| UV light (254 nm) | 3 hours | 15–20% degradation |

Photodegradation generates undefined polar byproducts, necessitating light-protected storage .

Thermal Decomposition

Thiopental remains stable under refrigeration but degrades at elevated temperatures:

| Storage Condition | Stability Duration | Degradation Products | Reference |

|---|---|---|---|

| 3°C (refrigeration) | >7 days | None detected | |

| 22°C (room temp) | 6 days | Trace oxidative byproducts |

Interaction with Proteins

Thiopental binds to serum albumin (80% protein-bound) and apoferritin via:

These interactions influence its pharmacokinetics and tissue distribution .

Reactivity in Pharmaceutical Formulations

Reconstituted thiopental solutions exhibit stability in:

| Vehicle | Stability at 30°C | Stability at 5°C | Reference |

|---|---|---|---|

| Water for injection | 6 hours | 24 hours | |

| Saline (0.9% w/v) | 6 hours | 24 hours |

Glucose 5% solutions show comparable stability, with no pH-dependent degradation .

Aplicaciones Científicas De Investigación

General Anesthesia

Thiobarbital is primarily known for its role as an anesthetic agent. It is used to induce general anesthesia due to its rapid onset and short duration of action. The compound acts as a gamma-aminobutyric acid (GABA) receptor agonist, leading to sedation and loss of consciousness. Its efficacy in anesthesia has been well-documented, making it a staple in surgical procedures requiring quick induction .

Treatment of Seizures

This compound is also employed in the management of refractory status epilepticus, particularly when other treatments fail. A study comparing this compound and propofol showed that this compound effectively controls seizures and may be preferred in specific clinical scenarios due to its longer duration of action .

Neuroprotective Effects

Recent research highlights the neuroprotective properties of this compound during neurosurgical procedures. A retrospective cohort study involving patients undergoing surgical clipping of unruptured intracranial aneurysms demonstrated that this compound administration significantly reduced the incidence of postoperative neurological complications (5.5% vs. 17.1% in non-thiobarbital groups) after propensity score matching . The proposed mechanisms include improved cerebral oxygenation and modulation of NMDA receptors, which help reduce metabolic demands during ischemic events .

Intracranial Pressure Management

This compound has been utilized to manage elevated intracranial pressure, particularly in traumatic brain injury cases. Its ability to lower intracranial pressure makes it beneficial in critical care settings where cerebral perfusion must be preserved .

Pharmacokinetic Studies

The pharmacokinetics of this compound have been extensively studied to optimize its use in clinical practice. A recent study developed a rapid high-performance liquid chromatography (HPLC) method for quantifying this compound levels in pharmaceutical formulations, enhancing quality control measures . This method allows for sensitive detection of this compound residues, ensuring safety and efficacy in drug preparations.

Case Studies and Clinical Trials

Several clinical trials have validated the applications of this compound across different medical fields:

- Seizure Management : A multicenter trial indicated that this compound was effective in controlling refractory seizures, demonstrating its clinical relevance in emergency medicine .

- Neurosurgery : The neuroprotective effects observed during aneurysm surgeries have prompted further investigation into the optimal dosing and timing for this compound administration to maximize patient outcomes .

Data Summary Table

| Application | Description | Key Findings |

|---|---|---|

| General Anesthesia | Rapid induction agent for surgical procedures | Established efficacy as an anesthetic agent |

| Seizure Treatment | Used for refractory status epilepticus | Effective control compared to propofol |

| Neuroprotection | Reduces neurological complications post-surgery | Lower incidence of complications (5.5% vs 17.1%) |

| Intracranial Pressure | Manages elevated pressure in brain injuries | Effective in critical care settings |

| Pharmacokinetics | HPLC method developed for quantification | Enhanced quality control measures |

Mecanismo De Acción

El tiobarbital ejerce sus efectos al unirse al receptor del ácido gamma-aminobutírico (GABA), específicamente en un sitio asociado con un canal de iones cloruro. Esta unión aumenta la duración durante la cual el canal de iones cloruro permanece abierto, mejorando el efecto inhibitorio del GABA en el sistema nervioso central. Esto da como resultado efectos sedantes y anestésicos .

Comparación Con Compuestos Similares

El tiobarbital es similar a otros derivados de barbitúrico como el tiopental y el tialbarbital. Es único debido a su sustitución específica de azufre, lo que confiere diferentes propiedades farmacocinéticas y farmacodinámicas.

Compuestos similares

Tiopental: Otro tiobarbitúrico utilizado principalmente para la inducción de la anestesia.

Tialbarbital: Conocido por sus efectos sedantes y utilizado en anestesia quirúrgica.

Barbital: El análogo de oxígeno del tiobarbital, utilizado como sedante e hipnótico.

El tiobarbital, el tiopental y el tialbarbital comparten estructuras similares pero difieren en su lipofilicidad y unión a proteínas séricas, lo que afecta sus perfiles farmacológicos .

Actividad Biológica

Thiobarbital, a member of the thiobarbiturate class, is a compound known for its diverse biological activities. This article provides an in-depth examination of its biological effects, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

Overview of this compound

This compound is primarily recognized for its use as a sedative and anesthetic agent. It acts by enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to sedation and hypnosis. Its pharmacological profile extends beyond sedation, with emerging studies highlighting its potential in various therapeutic areas.

This compound functions mainly through:

- GABA_A Receptor Modulation : It binds to the GABA_A receptor, increasing chloride ion influx and hyperpolarizing neurons, which results in CNS depression.

- Neuroprotective Effects : Recent studies suggest this compound may exert neuroprotective effects, particularly in conditions such as traumatic brain injury and stroke.

1. Antibacterial Properties

Recent research has indicated that novel thiobarbiturate derivatives exhibit significant antibacterial activity by inhibiting urease enzymes, which are critical for bacterial colonization. For instance, a study found that certain thiobarbiturate derivatives had IC50 values ranging from 8.21 to 16.95 μM against urease, outperforming traditional inhibitors like thiourea .

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| Morpholine derivative 4 | 8.21 | Highly Potent |

| Thiourea | 20.04 | Standard |

2. Xanthine Oxidase Inhibition

This compound derivatives have shown promise as xanthine oxidase inhibitors, which can be beneficial in treating hyperuricemia-related conditions such as gout. A recent study reported that bis-thiobarbiturates displayed excellent xanthine oxidase inhibitory activity with an IC50 as low as 1.79 μM, significantly surpassing the reference drug allopurinol .

| Bis-Thiobarbiturate | IC50 (μM) | Comparison to Allopurinol |

|---|---|---|

| Compound A | 1.79 | ~10x more effective |

| Allopurinol | ~17.9 | Baseline |

3. Antioxidant Activity

This compound has been evaluated for its antioxidant properties, which contribute to its protective effects against oxidative stress in various biological systems. The antioxidant activity of thiobarbiturates has been linked to their ability to scavenge free radicals and reduce cellular damage.

Case Study 1: Neuroprotective Effects

A study involving animal models demonstrated that this compound administration significantly reduced neuronal death following induced ischemia. The results indicated that this compound not only provided sedation but also conferred protective effects on neuronal tissues during hypoxic conditions .

Case Study 2: Antitumor Activity

Research has also explored the antitumor potential of thiobarbiturate compounds in neuroblastoma models. In vivo studies showed that certain derivatives inhibited tumor growth significantly compared to control groups, suggesting a potential role in cancer therapy .

Recent Research Findings

- Urease Inhibition : Novel thiobarbiturates have been synthesized with enhanced urease inhibitory activity, indicating their potential as antibacterial agents against ureolytic bacteria .

- Pharmacokinetics : Advanced studies have focused on the pharmacokinetic profiles of this compound derivatives, assessing their absorption, distribution, metabolism, and excretion (ADME) properties to optimize therapeutic applications .

Propiedades

IUPAC Name |

5,5-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVNJRROSLYGKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=S)NC1=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227810 | |

| Record name | Thiobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-32-7 | |

| Record name | 5,5-Diethyldihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiobarbital | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiobarbital | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-diethyl-2-thiobarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOBARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4FNF051KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.